4-Phenylazophenol

Description

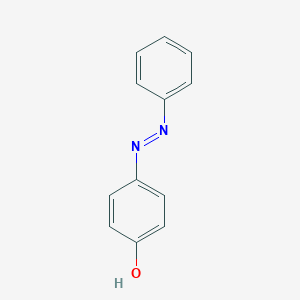

Structure

3D Structure

Properties

IUPAC Name |

4-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYOBVMPDRKTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022160, DTXSID70942923 | |

| Record name | 4-Hydroxyazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or orange solid; [HSDB] Deep yellow powder; [MSDSonline] | |

| Record name | 4-Hydroxyazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220-230 °C @ 20 MM HG SLIGHT DECOMP | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4), INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW), Soluble in acetone, ethanol, benzene and ether, In water, 90 mg/l @ 20 °C | |

| Record name | SID49674231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000023 [mmHg], 2.31X10-7 mm Hg @ 25 °C | |

| Record name | 4-Hydroxyazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC | |

CAS No. |

1689-82-3, 20714-70-9 | |

| Record name | 4-Hydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Phenylazophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020714709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxyazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Phenylhydrazinylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4306NSH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155-157 °C | |

| Record name | 4-HYDROXYAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Phenylazophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazophenol, also known as 4-hydroxyazobenzene, is an organic compound belonging to the azo dye family. Its chemical structure, characterized by a phenyl group linked to a phenol through an azo bridge (-N=N-), gives rise to its distinctive color and chemical reactivity. This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-phenylazophenol, with a focus on quantitative data, experimental methodologies, and the crucial aspect of its tautomeric equilibrium. This information is vital for its application in research, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-phenylazophenol are summarized in the table below, providing a clear reference for laboratory applications.

| Property | Value |

| IUPAC Name | 4-(phenyldiazenyl)phenol |

| Synonyms | 4-Hydroxyazobenzene, p-Phenylazophenol, Solvent Yellow 7 |

| CAS Number | 1689-82-3 |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Appearance | Brown or orange crystalline powder[1] |

| Melting Point | 150-152 °C[1] |

| Boiling Point | 230 °C at 20 mmHg[1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, benzene, DMSO, and methanol.[1] |

| pKa | 8.2 - 8.93 |

| UV-Vis (λmax) | 347 nm (in methanol) |

Molecular Structure and Tautomerism

A key feature of 4-phenylazophenol's chemistry is its existence as a mixture of two tautomeric forms in equilibrium: the azo form (phenol-azo) and the hydrazone form (quinone-hydrazone). This equilibrium is influenced by factors such as the solvent, temperature, and pH.

The azo form is characterized by the -N=N- double bond, while the hydrazone form contains a C=O double bond and an N-N single bond with a labile proton. Spectroscopic evidence, including UV-Visible, IR, and NMR spectroscopy, confirms the presence of both tautomers. For instance, the UV-Visible spectrum often shows distinct absorption bands for each form, with the hydrazone tautomer typically absorbing at a longer wavelength (bathochromic shift) compared to the azo form.

Below is a diagram illustrating the tautomeric equilibrium of 4-phenylazophenol.

Caption: Azo-Hydrazone Tautomerism of 4-Phenylazophenol.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of 4-phenylazophenol and studying its tautomerism. In a typical ¹H NMR spectrum, the aromatic protons of both the phenyl and phenol rings will appear as multiplets in the range of δ 6.8-8.0 ppm. The phenolic -OH proton will exhibit a characteristic singlet, the chemical shift of which can be highly dependent on the solvent and concentration. In the hydrazone tautomer, the N-H proton will also give rise to a distinct signal.

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons. The carbon attached to the hydroxyl group in the azo form will have a chemical shift in the range of δ 155-160 ppm, while the carbonyl carbon in the hydrazone form will appear further downfield, typically above δ 180 ppm. The presence of signals corresponding to both tautomers in the NMR spectra provides direct evidence for the equilibrium in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in 4-phenylazophenol. Key vibrational bands include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

N=N stretching: A weak to medium intensity band around 1400-1450 cm⁻¹, indicative of the azo group. The weakness of this band is a known characteristic of symmetrically substituted azo compounds.

-

C=O stretching: In the hydrazone tautomer, a strong absorption band corresponding to the quinone-like carbonyl group is expected in the region of 1650-1680 cm⁻¹.

-

N-H bending: The hydrazone form will also show N-H bending vibrations, typically in the range of 1500-1650 cm⁻¹.

-

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

The relative intensities of the O-H and C=O stretching bands can provide qualitative insights into the position of the tautomeric equilibrium.

Experimental Protocols

Synthesis of 4-Phenylazophenol

A standard laboratory synthesis of 4-phenylazophenol involves a two-step process: the diazotization of aniline followed by an azo coupling reaction with phenol.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol

Workflow Diagram:

Caption: Synthetic Workflow for 4-Phenylazophenol.

Procedure:

-

Diazotization of Aniline:

-

Dissolve a measured amount of aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Azo Coupling with Phenol:

-

In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline phenol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate of 4-phenylazophenol should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-40 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Isolate the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final pure 4-phenylazophenol.

-

Dry the purified product in a vacuum oven at a low temperature.

-

Determination of Melting Point

The melting point of 4-phenylazophenol can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry, purified 4-phenylazophenol.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (150-152 °C).

-

Then, decrease the heating rate to about 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range). A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of pKa by UV-Visible Spectrophotometry

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined spectrophotometrically by measuring the absorbance of solutions at different pH values.

Procedure:

-

Prepare a stock solution of 4-phenylazophenol in a suitable solvent (e.g., ethanol or a water-miscible organic solvent).

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 7 to 10).

-

To a series of cuvettes, add a constant small aliquot of the 4-phenylazophenol stock solution and fill to a final volume with the different buffer solutions.

-

Measure the UV-Visible absorption spectrum of each solution.

-

Identify the wavelength of maximum absorbance for both the acidic form (HA) and the basic form (A⁻).

-

Plot the absorbance at the λmax of the basic form versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from the absorbance data at a specific wavelength where the acidic and basic forms have different molar absorptivities.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties, structural characteristics, and relevant experimental protocols for 4-phenylazophenol. The tabulated data offers a quick reference for its physical and chemical constants, while the discussion on its azo-hydrazone tautomerism highlights a critical aspect of its chemical behavior. The provided experimental methodologies for its synthesis and the determination of its key properties serve as a practical resource for researchers. A thorough understanding of these fundamental aspects of 4-phenylazophenol is essential for its effective utilization in scientific research and development.

References

Synthesis of 4-Phenylazophenol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 4-Phenylazophenol from Aniline and Phenol.

This technical guide provides a comprehensive overview of the synthesis of 4-Phenylazophenol, a diaryl-azo derivative with applications as a dye and potential as an antifungal agent.[1] The synthesis involves a classic two-step electrophilic aromatic substitution reaction: the diazotization of aniline followed by the coupling of the resulting diazonium salt with phenol.[2][3] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents relevant quantitative data for the synthesis, purification, and characterization of the final product.

Core Concepts and Reaction Mechanisms

The synthesis of 4-Phenylazophenol is a prime example of an azo coupling reaction. The overall process can be broken down into two fundamental stages:

-

Diazotization of Aniline: Aniline, a primary aromatic amine, is converted into a benzenediazonium chloride salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite (NaNO₂).[4][5] The nitrous acid (HNO₂), generated in situ from NaNO₂ and a strong acid like hydrochloric acid (HCl), reacts with aniline to form the diazonium salt.[4][6] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[4]

-

Azo Coupling with Phenol: The benzenediazonium salt then acts as an electrophile and reacts with phenol in a coupling reaction.[2][7] This is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring of the phenol.[2] The reaction is typically carried out in a basic medium, which activates the phenol by converting it to the more strongly activating phenoxide ion.[8][9][10] The coupling predominantly occurs at the para-position of the hydroxyl group on the phenol due to steric hindrance at the ortho positions, resulting in the formation of 4-Phenylazophenol (also known as p-hydroxyazobenzene).[7][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of 4-Phenylazophenol.

Table 1: Reactant Quantities and Reaction Conditions

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio | Reaction Temperature (°C) |

| Aniline | C₆H₅NH₂ | 93.13 | 1.0 | 0-5 (Diazotization) |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.0 - 1.1 | 0-5 (Diazotization) |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Excess | 0-5 (Diazotization) |

| Phenol | C₆H₅OH | 94.11 | 1.0 | 0-5 (Coupling) |

| Sodium Hydroxide | NaOH | 40.00 | Excess | 0-5 (Coupling) |

Table 2: Product Characterization Data

| Property | Value |

| Product Name | 4-Phenylazophenol, p-Hydroxyazobenzene, Solvent Yellow 7 |

| CAS Number | 1689-82-3[1][12][13][14][15][16] |

| Molecular Formula | C₁₂H₁₀N₂O[12][13][15][16] |

| Molecular Weight | 198.22 g/mol [1][12][13] |

| Appearance | Brown to orange crystalline powder[1][13][16] |

| Melting Point | 150-156 °C[13][14][16] |

| Solubility | Soluble in ethanol, acetone, benzene, and ether; Insoluble in water[1][16][17] |

| λmax | 347 nm |

| Reported Yield | Up to 97%[12] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Phenylazophenol.

Protocol 1: Diazotization of Aniline

-

In a beaker, dissolve a specific amount of aniline (e.g., 1.23 mL) in a mixture of concentrated hydrochloric acid (e.g., 8.0 mL) and distilled water (e.g., 8.0 mL).[18]

-

Cool the resulting solution in an ice bath to a temperature between 0 and 5°C.[5][19]

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.0 g) in a minimal amount of cold distilled water (e.g., 5 mL).[18]

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining constant stirring and ensuring the temperature does not exceed 5°C.[5][20]

-

After the complete addition of the sodium nitrite solution, the formation of the benzenediazonium chloride solution is complete. Keep this solution in the ice bath for the subsequent coupling reaction.[20]

Protocol 2: Azo Coupling with Phenol

-

In a separate beaker, dissolve a molar equivalent of phenol (relative to the initial amount of aniline) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[18]

-

Cool this alkaline phenol solution in an ice bath to a temperature between 0 and 5°C.[18]

-

Slowly and carefully add the cold benzenediazonium chloride solution from Protocol 1 to the cold alkaline phenol solution with vigorous stirring.[5][20]

-

A colored precipitate of 4-Phenylazophenol should form immediately.[21]

-

Continue stirring the reaction mixture in the ice bath for approximately 30 minutes to ensure the completion of the reaction.[18]

Protocol 3: Isolation and Purification of 4-Phenylazophenol

-

Isolate the crude 4-Phenylazophenol precipitate by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or benzene.[1]

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Reaction Mechanism

The following diagram illustrates the two-stage reaction mechanism for the synthesis of 4-Phenylazophenol.

Caption: The two-stage synthesis of 4-Phenylazophenol.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of 4-Phenylazophenol.

Caption: A general workflow for the synthesis of 4-Phenylazophenol.

This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis of azo compounds. The provided protocols and data are intended to be a starting point for laboratory work, and optimization may be necessary depending on the specific experimental conditions and desired product purity.

References

- 1. 4-PHENYLAZOPHENOL | 1689-82-3 [chemicalbook.com]

- 2. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. Preparation of p-Hydroxyazobenzene Explain the process of preparing p-hy.. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. askfilo.com [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. kvmwai.edu.in [kvmwai.edu.in]

- 12. 4-PHENYLAZOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 4-(Phenylazo)phenol | 1689-82-3 | TCI AMERICA [tcichemicals.com]

- 15. Phenol, 4-(phenylazo)- [webbook.nist.gov]

- 16. chembk.com [chembk.com]

- 17. 4-Phenylazophenol, 98% | Fisher Scientific [fishersci.ca]

- 18. insights.sent2promo.com [insights.sent2promo.com]

- 19. Conversion of Aniline to p-hydroxyazobenzene [allen.in]

- 20. prepchem.com [prepchem.com]

- 21. gauthmath.com [gauthmath.com]

Spectroscopic Profile of 4-Phenylazophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylazophenol (CAS No. 1689-82-3), a valuable compound in drug development and scientific research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectroscopic data (UV-Vis, IR, and NMR) in a structured format, alongside detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4-Phenylazophenol is characterized by a distinct absorption maximum (λmax) in the ultraviolet-visible region, which is primarily attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.

| Spectroscopic Parameter | Value | Solvent |

| λmax | 347 nm | Methanol |

Experimental Protocol: UV-Vis Spectroscopy

A solution of 4-Phenylazophenol is prepared in a suitable UV-grade solvent, such as methanol or ethanol, at a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded against a solvent blank over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Phenylazophenol reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. These vibrational frequencies provide a unique fingerprint for the compound's molecular structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3540-3215 | O-H (stretching, H-bonded) | Broad |

| 2965-2920 | C-H (sp² stretching) | Medium |

| ~1600 | C=C (aromatic ring stretching) | Medium |

| ~1490 | N=N (azo stretching) | Medium-Weak |

| ~1250 | C-O (stretching) | Strong |

| ~840 | C-H (para-substituted benzene out-of-plane bend) | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid 4-Phenylazophenol can be obtained using the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet Method: A small amount of finely ground 4-Phenylazophenol is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer.

-

ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the 4-Phenylazophenol molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Phenylazophenol in deuterated chloroform (CDCl₃) exhibits distinct signals for the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.89-7.86 | multiplet | - | 4H | Protons on the phenyl ring attached to the azo group and protons ortho to the azo group on the phenol ring |

| 7.52-7.43 | multiplet | - | 3H | Protons meta and para to the azo group on the phenyl ring |

| 6.94 | doublet | 8.4 | 2H | Protons ortho to the hydroxyl group on the phenol ring |

Note: The hydroxyl proton (OH) signal may be broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in 4-Phenylazophenol.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-OH |

| ~152 | C-N=N (on phenol ring) |

| ~147 | C-N=N (on phenyl ring) |

| ~131 | CH (para to azo on phenyl ring) |

| ~129 | CH (meta to azo on phenyl ring) |

| ~125 | CH (ortho to hydroxyl on phenol ring) |

| ~122 | CH (ortho to azo on phenyl ring) |

| ~116 | CH (meta to hydroxyl on phenol ring) |

Experimental Protocol: NMR Spectroscopy

A sample of 4-Phenylazophenol is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Phenylazophenol.

Caption: General workflow for the spectroscopic analysis of 4-Phenylazophenol.

An In-depth Technical Guide to the Solubility of 4-Phenylazophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Phenylazophenol (also known as 4-hydroxyazobenzene or Solvent Yellow 7) in various organic solvents. This document details the qualitative and semi-quantitative solubility data available in the public domain, outlines detailed experimental protocols for solubility determination, and presents logical workflows and influencing factors through diagrams.

Introduction to 4-Phenylazophenol

4-Phenylazophenol is an organic compound with the chemical formula C₁₂H₁₀N₂O. It is an azo dye characterized by a phenyl group and a phenol group linked by an azo bridge (-N=N-). Its structure, featuring both a hydrogen bond donor (the hydroxyl group) and acceptor (the azo group and the hydroxyl oxygen), dictates its interaction with different solvents and thus its solubility. Understanding the solubility of this compound is critical for its application in various fields, including dye synthesis, manufacturing of varnishes and resins, and as a component in printing inks.

Solubility of 4-Phenylazophenol: A Qualitative and Semi-Quantitative Overview

Based on available literature, 4-Phenylazophenol exhibits a range of solubilities in common organic solvents. It is generally classified as soluble in polar aprotic and polar protic organic solvents, while being insoluble in water.

Qualitative Solubility:

Semi-Quantitative Solubility Data:

-

Ethanol: A solubility of "0.1%, clear" has been noted, which can be interpreted as 0.1 g per 100 mL of ethanol.[3] The temperature for this measurement is not specified but is likely at or near room temperature.

-

Water: The solubility in water is reported as 90 mg/L at 20 °C.[4]

A comprehensive, temperature-dependent quantitative analysis of 4-Phenylazophenol's solubility in a broader range of organic solvents would be a valuable area for future research.

Factors Influencing Solubility

The solubility of 4-Phenylazophenol is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capabilities of both the solute and the solvent are key determinants.

Caption: Logical relationship of factors affecting the solubility of 4-Phenylazophenol.

The phenolic hydroxyl group in 4-Phenylazophenol allows it to act as a hydrogen bond donor, while the nitrogen atoms of the azo group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (like ethanol and methanol) are therefore effective at solvating 4-Phenylazophenol. The aromatic rings contribute to van der Waals interactions, making it soluble in nonpolar aromatic solvents like benzene.

Experimental Protocols for Solubility Determination

The solubility of a compound like 4-Phenylazophenol can be determined using several established experimental methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the equipment on hand. Two common and reliable methods are the Gravimetric Method and the UV-Vis Spectroscopic Method.

4.1. Gravimetric Method (Shake-Flask Method)

This is a classic and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of 4-Phenylazophenol is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The use of a significant excess of the solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

The container is placed in a constant-temperature bath (e.g., a shaking water bath or an incubator) and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

-

Periodic sampling and analysis can be performed to confirm that the concentration of the solute in the solution has reached a plateau, indicating equilibrium.

-

-

Separation of the Saturated Solution:

-

After equilibration, the suspension is allowed to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the same temperature as the bath to avoid precipitation or further dissolution. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Analysis:

-

A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., a beaker or an evaporating dish).

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

The container with the solid residue is then dried to a constant weight in a desiccator.

-

The mass of the dissolved 4-Phenylazophenol is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

-

Calculation of Solubility:

-

The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

4.2. UV-Vis Spectroscopic Method

This method is particularly suitable for compounds that have a strong chromophore, such as the azo group in 4-Phenylazophenol. It is often faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of 4-Phenylazophenol of known concentrations are prepared in the chosen organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. For 4-Phenylazophenol in methanol, the λmax is approximately 347 nm.[1]

-

A calibration curve of absorbance versus concentration is plotted. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Separation of Saturated Solution:

-

A saturated solution is prepared in the same manner as described in the gravimetric method (steps 1 and 2).

-

-

Analysis:

-

A small, accurately measured aliquot of the clear, saturated filtrate is taken and diluted with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking into account the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This technical guide has summarized the available information on the solubility of 4-Phenylazophenol in organic solvents and provided detailed methodologies for its experimental determination. While qualitative data indicates good solubility in common polar and nonpolar organic solvents, there is a clear need for more extensive quantitative, temperature-dependent solubility studies to support the various applications of this compound. The experimental protocols and workflows presented here provide a solid foundation for researchers and professionals to conduct such studies and to better understand and utilize the properties of 4-Phenylazophenol.

References

4-Phenylazophenol melting point and boiling point determination

An In-depth Technical Guide to the Determination of 4-Phenylazophenol's Melting and Boiling Points

This technical guide provides a comprehensive overview of the physical properties of 4-Phenylazophenol, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental protocols for the characterization of this compound.

Physicochemical Properties of 4-Phenylazophenol

4-Phenylazophenol, also known as 4-Hydroxyazobenzene or Solvent Yellow 7, is an organic compound with the chemical formula C₁₂H₁₀N₂O.[1][2][3][4] It typically appears as a yellow to orange or brown crystalline powder.[1][4][5] This azo dye is soluble in acetone, ethanol, benzene, and ether but is insoluble in water.[1][2][3]

Data on Melting and Boiling Points

The melting and boiling points of 4-Phenylazophenol have been reported across various sources. A summary of these values is presented below for easy comparison. The variation in reported melting points can be attributed to the purity of the sample and the experimental conditions under which the measurements were taken.

| Physical Property | Value |

| Melting Point | 150-152 °C[1][2][6] |

| 152.0 to 156.0 °C | |

| 153 °C | |

| 155-157 °C[1][7] | |

| 151-157 °C[5] | |

| 148-154 °C[4] | |

| 155 °C[8] | |

| Boiling Point | 230 °C at 20 mmHg[1][2][6] |

| 220-230 °C at 2.67 kPa[1] | |

| 220-230 °C at 20 mmHg (with slight decomposition)[7] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a chemical substance. The following are detailed standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Thermometer

-

Capillary tubes (sealed at one end)

-

4-Phenylazophenol sample (finely powdered)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: A small amount of the 4-Phenylazophenol sample is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9][10]

-

Heating: The thermometer and capillary assembly are immersed in a heating bath, such as a Thiele tube filled with a suitable oil.[10] The apparatus is heated slowly and steadily.[10]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[9] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Apparatus and Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., beaker with heating oil)

-

4-Phenylazophenol sample

-

Heating source (e.g., hot plate or Bunsen burner)

Procedure:

-

Sample Preparation: A small amount of liquid 4-Phenylazophenol is placed in a small test tube.

-

Apparatus Setup: A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.[12] The test tube is then attached to a thermometer.

-

Heating: The assembly is immersed in a heating bath and heated gently.[11][13] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[13]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13] The heating is then stopped.

-

Measurement: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the melting and boiling points of 4-Phenylazophenol.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. 4-PHENYLAZOPHENOL | 1689-82-3 [chemicalbook.com]

- 3. 4-Phenylazophenol, 98% | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Phenylazophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 4-PHENYLAZOPHENOL CAS#: 1689-82-3 [m.chemicalbook.com]

- 7. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-hydroxyazobenzene - Wikidata [wikidata.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. uomus.edu.iq [uomus.edu.iq]

Navigating the Safety Landscape of 4-Phenylazophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of 4-Phenylazophenol (CAS No. 1689-82-3), also known as 4-Hydroxyazobenzene or Solvent Yellow 7. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

4-Phenylazophenol is classified as a hazardous substance. It is a brown to dark-yellow powder that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene[1][2][3][4]. The primary hazards associated with this compound are skin, eye, and respiratory irritation[1][2][5][6]. It may also cause skin sensitization upon repeated contact[5][6]. While not classified as harmful by ingestion, it may still pose a risk to individuals with pre-existing organ damage[1][6]. The International Agency for Research on Cancer (IARC) has classified 4-Hydroxyazobenzene in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence[1][7].

GHS Hazard Statements:

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

-

Toxic to aquatic life with long-lasting effects (H411)[]

Toxicological Profile

Understanding the toxicological properties of 4-Phenylazophenol is crucial for risk assessment. The available data, while not exhaustive, provides key insights into its potential health effects.

Quantitative Toxicological Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 75 mg/kg | Mouse | Intraperitoneal | [11][12] |

| Melting Point | 150 - 154 °C | N/A | N/A | [2] |

| 152 - 156 °C | N/A | N/A | [9] | |

| 155 - 157 °C | N/A | N/A |

Toxicokinetics and Metabolism

Studies on the related compound 4-hydroxyazobenzene in rabbits have shown that it is completely absorbed from the diet and primarily excreted in the urine as a glucuronide conjugate[1][7][12]. The metabolism of 4-Phenylazophenol is expected to involve the reduction of the azo bond, a common pathway for azo dyes, which can lead to the formation of aromatic amines[1]. These metabolites, which include 2-acetamidophenol, 4-acetamidophenol, conjugated 4-aminophenol, and conjugated 2-aminophenol, may contribute to the overall toxicity of the parent compound[12].

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the safety of chemicals like 4-Phenylazophenol. The following are summaries of key methodologies.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure where the substance is administered to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg)[8]. The endpoint is the observation of clear signs of toxicity rather than mortality[8].

-

Animal Model: Typically, rats of a single sex (usually females) are used[8].

-

Procedure:

-

A sighting study is first conducted with a single animal to determine the appropriate starting dose[].

-

In the main study, a group of animals is dosed at the selected starting level[].

-

Depending on the presence or absence of toxicity, further groups may be dosed at higher or lower fixed doses[8][].

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality[]. Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study[].

-

In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The endpoint is the measurement of cell viability, typically using the MTT assay.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period (typically 15-60 minutes), the substance is rinsed off.

-

The tissues are incubated for a post-exposure period (around 42 hours).

-

Cell viability is then determined. A reduction in viability below 50% compared to the negative control indicates that the substance is an irritant (UN GHS Category 2).

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

-

Animal Model: Healthy, adult albino rabbits are typically used.

-

Procedure:

-

A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.

-

If testing is necessary, a single animal is initially tested.

-

The substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are scored.

-

The observation period can extend up to 21 days to assess the reversibility of any effects.

-

Plausible Signaling Pathways of Toxicity

While specific studies on the signaling pathways affected by 4-Phenylazophenol are not currently available, based on its chemical structure (a phenolic compound and an azo dye), a plausible mechanism of toxicity involves the induction of oxidative stress. Phenolic compounds and the aromatic amine metabolites of azo dyes are known to generate reactive oxygen species (ROS), which can disrupt cellular homeostasis and trigger various signaling cascades.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Phenylazophenol 98 1689-82-3 [sigmaaldrich.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. 4-Hydroxyazobenzene | C12H10N2O | CID 15529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 12. fishersci.com [fishersci.com]

CAS number and molecular formula of 4-Phenylazophenol

CAS Number: 1689-82-3 Molecular Formula: C₁₂H₁₀N₂O

This technical guide provides an in-depth overview of 4-Phenylazophenol (also known as 4-Hydroxyazobenzene or Solvent Yellow 7), a versatile diaryl-azo compound with applications in dye manufacturing, research, and potentially drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and experimental applications.

Physicochemical and Quantitative Data

The key physicochemical properties of 4-Phenylazophenol are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 1689-82-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀N₂O | [1][2][3] |

| Molecular Weight | 198.22 g/mol | [1][2][3] |

| Appearance | Brown to yellow fine crystalline powder | [2] |

| Melting Point | 150-152 °C | [3] |

| Boiling Point | 230 °C at 20 mmHg | [2] |

| Solubility | Soluble in acetone, ethanol, benzene, and ether; Insoluble in water. | [2] |

| λmax | 347 nm | [3] |

| pKa | 8.2 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Phenylazophenol and its enzymatic polymerization are provided below. Additionally, adapted protocols for its potential use in antifungal assays and as a pH indicator are outlined.

Synthesis of 4-Phenylazophenol

The synthesis of 4-Phenylazophenol is typically achieved through a diazotization reaction of aniline followed by an azo coupling reaction with phenol.[2]

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C. The slow addition and low temperature are crucial to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

-

Azo Coupling with Phenol:

-

In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold sodium phenoxide solution with vigorous stirring.

-

A colored precipitate of 4-Phenylazophenol will form.

-

Maintain the reaction mixture at a low temperature for a period to ensure complete coupling.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Enzymatic Polymerization of 4-Phenylazophenol

4-Phenylazophenol can be polymerized using an enzymatic approach, offering a greener alternative to traditional chemical polymerization. Horseradish peroxidase (HRP) is a commonly used enzyme for this purpose.[5]

Materials:

-

4-Phenylazophenol

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.0)

-

Dioxane

Procedure:

-

Reaction Setup:

-

Dissolve 4-Phenylazophenol in a mixture of phosphate buffer and dioxane. Dioxane is used as a co-solvent to improve the solubility of the monomer.

-

Add Horseradish peroxidase to the solution.

-

-

Initiation of Polymerization:

-

Slowly add hydrogen peroxide to the reaction mixture. H₂O₂ acts as an oxidizing agent, which is necessary for the HRP-catalyzed polymerization.

-

The polymerization is allowed to proceed at room temperature with stirring for a specified period (e.g., 24 hours).

-

-

Isolation of the Polymer:

-

Precipitate the resulting polymer, poly(4-phenylazophenol), by adding the reaction mixture to a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and enzyme, and dry it under vacuum.

-

Adapted Protocol: Antifungal Susceptibility Testing

Materials:

-

4-Phenylazophenol

-

Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

Appropriate broth medium (e.g., RPMI-1640)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Stock Solution:

-

Due to its insolubility in water, prepare a stock solution of 4-Phenylazophenol in DMSO at a high concentration (e.g., 10 mg/mL).

-

-

Serial Dilutions:

-

Perform a two-fold serial dilution of the 4-Phenylazophenol stock solution in the broth medium across the wells of a 96-well plate. The final concentrations should typically range from a high to a low concentration (e.g., 256 µg/mL to 0.5 µg/mL).

-

Ensure the final concentration of DMSO in each well is low (typically ≤1%) to avoid solvent toxicity to the fungal cells. Include a solvent control (broth with DMSO but no compound).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the fungal strain as per established protocols (e.g., CLSI or EUCAST guidelines).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of 4-Phenylazophenol that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

Adapted Protocol: Use as a pH Indicator

The phenolic hydroxyl group in 4-Phenylazophenol suggests its potential use as a pH indicator, as its color may change with pH due to the protonation state of the hydroxyl group.

Materials:

-

4-Phenylazophenol

-

Ethanol (for stock solution)

-

Buffer solutions of known pH (e.g., pH 4, 7, 10)

-

Test solutions of unknown pH

Procedure:

-

Preparation of Indicator Solution:

-

Prepare a dilute solution of 4-Phenylazophenol in ethanol.

-

-

Determination of Color Change Range:

-

Add a few drops of the indicator solution to a series of buffer solutions with a wide range of pH values.

-

Observe and record the color of the solution at each pH to determine the pH range over which the color transition occurs.

-

-

Testing Unknown Solutions:

-

Add a few drops of the 4-Phenylazophenol indicator solution to the test solution of unknown pH.

-

Compare the resulting color to the colors observed in the buffer solutions to estimate the pH of the unknown solution.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of 4-Phenylazophenol.

References

Tautomerism in 4-Phenylazophenol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenylazophenol and its derivatives are a class of compounds that exhibit a fascinating and crucial chemical phenomenon known as tautomerism, specifically azo-hydrazone tautomerism. This equilibrium between the azo and hydrazone forms is not merely an academic curiosity; it profoundly influences the molecule's color, stability, reactivity, and, importantly for drug development, its biological activity and pharmacokinetic properties.[1][2] The position of this equilibrium is highly sensitive to the molecular structure, including the nature and position of substituents, as well as the surrounding environment, such as the solvent polarity and pH.[1][3][4] A thorough understanding and ability to control this tautomeric balance are critical for the rational design of novel therapeutics, diagnostics, and other advanced materials. This guide provides a comprehensive overview of the core principles of tautomerism in 4-phenylazophenol derivatives, detailed experimental protocols for its investigation, and quantitative data to inform research and development efforts.

The Core Principle: Azo-Hydrazone Tautomerism

The fundamental principle underlying the behavior of 4-phenylazophenol and its derivatives is the dynamic equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form.[3][4][5] This is a type of proton tautomerism where a proton shifts from the hydroxyl group to one of the azo nitrogen atoms, accompanied by a rearrangement of the π-electron system.

The azo tautomer is characterized by an -N=N- double bond (azo group) and a hydroxyl (-OH) group attached to the phenyl ring. The hydrazone tautomer, on the other hand, features a -NH-N= group (hydrazone group) and a carbonyl (C=O) group within a quinone-like ring structure.[6]

Caption: Azo-Hydrazone Tautomeric Equilibrium in 4-Phenylazophenol.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the azo and hydrazone forms is dictated by a combination of intramolecular (substituent effects) and intermolecular (solvent effects) forces.

Substituent Effects

The electronic nature of substituents on the phenyl rings plays a pivotal role in determining the predominant tautomeric form.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, attached to the phenylazo ring tend to stabilize the hydrazone tautomer.[3][4] This is because they increase the acidity of the phenolic proton and stabilize the negative charge that develops on the oxygen atom in the transition state for proton transfer.

-

Electron-donating groups (EDGs) , such as methoxy (-OCH3) or amino (-NH2) groups, on the phenol ring generally favor the azo tautomer by increasing the electron density on the phenolic oxygen, making the proton less acidic.[3][4]

Caption: Influence of Substituents on Tautomeric Equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent have a profound impact on the tautomeric equilibrium.

-

Polar protic solvents , such as water, ethanol, and methanol, can form hydrogen bonds with both tautomers. However, they tend to stabilize the more polar hydrazone form to a greater extent, thus shifting the equilibrium towards the hydrazone tautomer.[7]

-

Non-polar aprotic solvents , like toluene and chloroform, favor the less polar azo tautomer.[8]

-

Polar aprotic solvents , such as DMSO and DMF, can act as hydrogen bond acceptors and can influence the equilibrium based on their specific interactions with each tautomer.[8]

The equilibrium constant, KT = [Hydrazone]/[Azo], is a quantitative measure of the relative stability of the two tautomers.

Table 1: Tautomeric Equilibrium Constants (KT) of 4-Phenylazophenol Derivatives in Various Solvents

| Derivative | Solvent | KT ([Hydrazone]/[Azo]) | Reference |

| 4-Phenylazo-1-naphthol | Methanol | 1.551 | [9] |

| 4-Phenylazo-1-naphthol | Chloroform | 1.463 | [9] |

| 4-Phenylazo-1-naphthol | Acetonitrile | 0.66 | [9] |

| 4-Phenylazo-1-naphthol | Carbon Tetrachloride | 0.56 | [9] |

| 2-(4'-hydroxyphenylazo)benzoic acid (neutral) | Toluene | Predominantly Azo | [8] |

| 2-(4'-hydroxyphenylazo)benzoic acid (neutral) | Chloroform | Predominantly Azo | [8] |

| 2-(4'-hydroxyphenylazo)benzoic acid (neutral) | DMSO | Predominantly Azo | [8] |

| 2-(4'-hydroxyphenylazo)benzoic acid (monoanionic) | Toluene | Only Hydrazone | [8] |

| 2-(4'-hydroxyphenylazo)benzoic acid (monoanionic) | Chloroform | Only Hydrazone | [8] |

| 2-(4'-hydroxyphenylazo)benzoic acid (monoanionic) | Water | Only Azo | [8] |

Experimental Protocols for Tautomerism Investigation

Several spectroscopic and computational techniques are employed to study and quantify the azo-hydrazone tautomerism.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for distinguishing between the azo and hydrazone tautomers as they exhibit distinct absorption spectra.[4][10]

-

Azo-phenol tautomers typically show an absorption band at shorter wavelengths, around 350-400 nm.[3][5]

-

Quinone-hydrazone tautomers absorb at longer wavelengths, generally in the range of 430-500 nm, resulting in a bathochromic shift.[3][5]

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 x 10⁻⁵ M) of the 4-phenylazophenol derivative in the solvent of interest.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

-

Spectral Acquisition: Scan the absorbance of the solution over a wavelength range of 200-700 nm.

-

Data Analysis: Identify the absorption maxima (λmax) corresponding to the azo and hydrazone forms. The relative intensities of these bands can be used to estimate the ratio of the two tautomers. For quantitative analysis, the molar extinction coefficients of the pure tautomers are required, which can be challenging to obtain if both forms coexist.[10]

Caption: Workflow for UV-Vis Spectroscopic Analysis of Tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, provides detailed structural information to identify and quantify the tautomers.[1][10][11]

-

¹H NMR: The chemical shifts of the phenolic -OH proton (azo form) and the -NH proton (hydrazone form) are distinct. The -NH proton of the hydrazone tautomer is typically observed at a downfield chemical shift.[12]

-

¹³C NMR: The chemical shift of the carbon atom bonded to the oxygen is significantly different in the two tautomers (C-OH vs. C=O).

-

¹⁵N NMR: This technique is particularly powerful as the chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment (azo vs. hydrazone).[11]

Protocol for NMR Spectroscopic Analysis:

-

Sample Preparation: Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrument Setup: Use a high-field NMR spectrometer.

-

Spectral Acquisition: Acquire ¹H, ¹³C, and/or ¹⁵N NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei.

-

Data Analysis: Integrate the signals corresponding to the distinct protons or carbons of the azo and hydrazone forms. The ratio of the integrals provides the relative abundance of each tautomer. The use of reference compounds known to exist in a single tautomeric form can aid in peak assignment.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can be used to:

-

Predict the relative stabilities of the tautomers in the gas phase and in different solvents (using continuum solvent models).[9][13]

-

Calculate the theoretical NMR and UV-Vis spectra to aid in the interpretation of experimental data.[10]

-

Investigate the transition state and energy barrier for the tautomeric interconversion.[13]

Protocol for DFT Calculations:

-

Structure Building: Construct the 3D structures of both the azo and hydrazone tautomers.

-

Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[9]

-

Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and/or in a simulated solvent environment.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Property Calculation: Calculate NMR chemical shifts and UV-Vis absorption spectra for comparison with experimental data.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its:

-

Pharmacodynamics: The different tautomers can have distinct shapes and hydrogen bonding capabilities, leading to different binding affinities for the target receptor or enzyme.[2]

-

Pharmacokinetics: Properties like solubility, lipophilicity, and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[2]

-

Toxicity: Different tautomers may exhibit different toxicological profiles.[2][7]

Therefore, a comprehensive understanding and control of tautomerism are essential for the successful design and development of new drugs based on the 4-phenylazophenol scaffold.

Conclusion

The azo-hydrazone tautomerism of 4-phenylazophenol and its derivatives is a complex yet predictable phenomenon. By carefully considering the electronic effects of substituents and the nature of the solvent, researchers can modulate the tautomeric equilibrium to achieve desired physicochemical and biological properties. The combined application of experimental techniques like UV-Vis and NMR spectroscopy, alongside computational modeling, provides a robust framework for the in-depth investigation of this important class of molecules, paving the way for innovations in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Combined Solution and Solid-State Study on the Tautomerism of an Azocalix[4]arene Chromoionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.purdue.edu [chem.purdue.edu]

- 7. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards a tunable tautomeric switch in azobenzene biomimetics: implications for the binding affinity of 2-(4'-hydroxyphenylazo)benzoic acid to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. folia.unifr.ch [folia.unifr.ch]

- 11. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

- 12. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to 4-Phenylazophenol: Historical Context, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Phenylazophenol, a foundational molecule in the history of synthetic organic chemistry. Delving into its discovery, historical and modern synthesis, and its diverse applications, this document serves as a comprehensive resource for professionals in research and development.

Historical Context and Discovery

The story of 4-Phenylazophenol is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. Its discovery was a direct consequence of the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a novel method for converting primary aromatic amines into highly reactive diazonium salts.[1][2][3] This breakthrough was monumental, as it unlocked a versatile chemical pathway for the synthesis of a vast array of new compounds.

Griess found that by treating an aromatic amine with nitrous acid at low temperatures, an unstable diazonium salt is formed.[1] Subsequently, this salt could be reacted with various aromatic compounds, such as phenols and amines, in what is known as a coupling reaction, to produce intensely colored azo compounds.[1][4] This two-step process formed the basis for the creation of the entire class of azo dyes, which quickly became the largest and most important group of synthetic colorants.[1]

While Griess's initial publications in Annalen der Chemie und Pharmacie in the late 1850s and early 1860s laid the theoretical groundwork, the first commercially successful azo dye, Bismarck brown, was produced in 1863.[3] The synthesis of 4-Phenylazophenol, also known as 4-hydroxyazobenzene, follows this fundamental principle of diazotization of aniline followed by coupling with phenol. Though a specific date for its first synthesis is not prominently documented, it is one of the archetypal examples of an azo dye produced via the Griess reaction. The development of these early azo dyes revolutionized the textile industry, offering a wide spectrum of vibrant and lightfast colors that were previously unattainable with natural dyes.

Chemical and Physical Properties

4-Phenylazophenol is a crystalline solid, typically appearing as a brown or yellow powder.[5] It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, and benzene.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of 4-Phenylazophenol.